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Compound of Interest

Compound Name:
2-(7-ethyl-1H-indol-3-yl)ethan-1-

amine

CAS No.: 910380-49-3

Cat. No.: B1422041 Get Quote

Physicochemical Properties of 7-Ethyltryptamine: A Technical Analysis

Abstract This technical guide provides an in-depth analysis of 7-ethyltryptamine (7-Et-T), a

specific indole-3-ethanamine derivative characterized by an ethyl substitution at the 7-position

of the indole ring. Distinct from its regioisomer

-ethyltryptamine (AET, "Monase"), 7-Et-T serves as a critical scaffold in Structure-Activity
Relationship (SAR) studies targeting serotonin receptors (5-HT) and in the synthesis of
complex pharmaceutical agents like Etodolac.[1] This document details its chemical identity,
synthesis pathways, physicochemical parameters, and biological implications, tailored for drug
development professionals.[1]

Chemical Identity & Structural Analysis
7-Ethyltryptamine acts as a lipophilic analog of the endogenous neurotransmitter tryptamine.[1]

The introduction of an ethyl group at the 7-position creates specific steric and electronic effects

that differentiate it from 5-substituted (e.g., serotonin) or side-chain substituted (e.g.,

-MT) analogs.[1]

Table 1: Chemical Identification Data
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Parameter Value / Description

Common Name 7-Ethyltryptamine (7-Et-T)

IUPAC Name 2-(7-ethyl-1H-indol-3-yl)ethanamine

CAS Number
Not widely listed for freebase; 22867-74-9 (7-

Ethylindole precursor)

Molecular Formula

Molecular Weight 188.27 g/mol

SMILES CCc1cccc2c1c(cn2)CCN

Isomeric Note

CRITICAL: Do not confuse with

-ethyltryptamine (CAS 2235-90-7), a controlled

substance where the ethyl group is on the side

chain.

Structural Implications:

Steric Hindrance: The 7-ethyl group projects into the binding pocket adjacent to the indole

NH.[1] In 5-HT2A receptor docking, this bulk can reduce affinity compared to 5-substituted

analogs but may increase selectivity by clashing with residues in off-target receptors (e.g., 5-

HT2C).[1]

Metabolic Blockade: Substitution at the 7-position blocks potential hydroxylation at this site,

although 6-hydroxylation remains the primary metabolic route for the indole core.[1]

Physicochemical Parameters
The following data synthesizes experimental values from structural analogs (7-

methyltryptamine, 7-ethylindole) and high-confidence in silico predictions

(SwissADME/ChemAxon algorithms) to provide a working profile for formulation and assay

development.

Table 2: Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/%CE%91-Ethyltryptamine
https://en.wikipedia.org/wiki/%CE%91-Ethyltryptamine
https://en.wikipedia.org/wiki/%CE%91-Ethyltryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value
(Experimental/Predicted)

Context & Causality

LogP (Lipophilicity) 3.21 (Predicted)

Significantly more lipophilic

than Tryptamine (LogP ~2.5).

The ethyl group adds

hydrophobic bulk, enhancing

Blood-Brain Barrier (BBB)

penetration.[1]

pKa (Amine) 9.7 - 9.9

The side chain amine basicity

is largely unaffected by the 7-

position substituent.

pKa (Indole NH) > 16.0

The ethyl group is weakly

electron-donating, potentially

slightly increasing electron

density on the ring, but the NH

remains non-acidic in

physiological pH.[1]

Melting Point ~105 - 115 °C (Est.)[1]

Expected to be slightly lower

than 7-Methyltryptamine

(130°C) due to disruption of

crystal packing efficiency by

the larger ethyl chain.[1]

Water Solubility Low (< 1 mg/mL)

High lipophilicity necessitates

the use of organic co-solvents

(DMSO, Ethanol) or salt

formation (HCl, Fumarate) for

aqueous assays.[1]

PSA (Polar Surface Area) 41.8 Å²

Favorable for CNS

permeability (PSA < 90 Å² is

ideal for BBB penetration).[1]

Synthesis & Purity Profiling
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The synthesis of 7-Et-T typically proceeds via the Fischer Indole Synthesis, a robust self-

validating protocol that ensures the correct regiochemistry of the ethyl substituent.[1]

Primary Route: Fischer Indole Cyclization

Precursor: 2-Ethylphenylhydrazine hydrochloride.[1]

Cyclization: Reaction with 4-chlorobutanal (Grandberg variation) or via 7-ethylindole

formation followed by Vilsmeier-Haack formylation.

Reduction: Conversion of the intermediate nitrile or amide to the primary amine.[1]

Diagram 1: Synthesis Workflow (DOT Visualization)

2-Ethylaniline 2-EthylphenylhydrazineDiazotization/Reduction 7-Ethylindole
(CAS 22867-74-9)

Fischer Cyclization
(Acetaldehyde/Acid) 7-Ethyl-3-indolylglyoxylamide

Oxalyl Chloride;
NH3 7-Ethyltryptamine

(Target)
LiAlH4 Reduction

Click to download full resolution via product page

Caption: Figure 1. Standard synthetic pathway for 7-Ethyltryptamine via 7-Ethylindole

intermediate.

Impurity Markers:

7-Ethyltryptophol: A byproduct if water is present during reduction or formed via biosynthetic

pathways.[1]

-Carbolines: Formed via Pictet-Spengler condensation if the final amine is exposed to
aldehydes (e.g., formaldehyde in solvents) during workup.[1]

Biological Implications & Experimental Protocols
Receptor Binding & SAR
The 7-ethyl group serves as a "molecular probe" for the 5-HT2A receptor's orthosteric binding

site.[1] Unlike 5-substitution (e.g., 5-MeO-DMT), which enhances potency via hydrogen

bonding or hydrophobic pocket filling, 7-substitution often creates steric clashes.[1]
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Hypothesis: 7-Et-T is expected to have lower affinity for 5-HT2A compared to Tryptamine but

may exhibit altered functional selectivity (bias) due to the specific conformational constraints

it imposes on the receptor helix.

Experimental Protocol: LogP Determination (Shake-
Flask Method)
To validate the lipophilicity (crucial for predicting CNS distribution), use the following self-

validating protocol:

Preparation: Dissolve 1 mg of 7-Et-T (Freebase) in 5 mL of n-octanol (pre-saturated with

water).

Equilibration: Add 5 mL of phosphate buffer (pH 7.4, pre-saturated with octanol). Vortex for

60 minutes at 25°C.[1]

Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.

Quantification: Analyze both phases using HPLC-UV (280 nm).

Calculation:

.

Validation: Recovery >95% required.[1][2] If low, check for emulsion formation or glass

adsorption.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic
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Tryptamine Core

5-Position (e.g., 5-MeO)
Increases Potency (Electronic)

Alpha-Position (e.g., AET)
Blocks MAO Metabolism

7-Position (7-Ethyl)
Steric Bulk / Lipophilicity

Modulates Selectivity

BBB Penetration

Increases LogP

Receptor Affinity

Steric Clash (Usually lowers)
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Caption: Figure 2. Comparative SAR analysis showing the distinct pharmacological role of 7-

position substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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